N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-furylmethyl)amine
Overview
Description
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-furylmethyl)amine, or N-BMP-FMA, is a chemical compound composed of nitrogen, bromine, methyl, pyridine, and furyl groups. It is a heterocyclic amine, meaning that it contains a nitrogen atom bound to two carbon atoms in a ring structure. N-BMP-FMA has a variety of applications in scientific research, including in biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Synthesis and Biological Activities
The compound has been utilized in the efficient synthesis of novel pyridine-based derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. Density functional theory (DFT) studies were conducted on these derivatives, which revealed potential as chiral dopants for liquid crystals. Additionally, certain pyridine derivatives showed significant anti-thrombolytic, biofilm inhibition, and haemolytic activities, with one compound exhibiting notable anti-clot formation properties in human blood and another being highly effective against Escherichia coli (Ahmad et al., 2017).
Regioselectivity in Chemical Reactions
The regioselective displacement reaction of ammonia with related compounds has been studied, showing the formation of specific aminopyrimidines. This research provides insights into the mechanisms of chemical reactions involving compounds similar to N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-furylmethyl)amine (Doulah et al., 2014).
Catalysis and Chemical Selectivity
Research has also focused on the use of related compounds in catalysis. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex was studied, yielding a high isolated yield and excellent chemoselectivity (Ji, Li & Bunnelle, 2003).
Antifungal Agent Development
Compounds with a similar structure have been synthesized and evaluated for their antifungal properties. Notably, derivatives like N-(4-bromophenyl)-N-(2-furylmethyl)amine showed remarkable antifungal activity against dermatophytes. These studies help in understanding the minimal structural requirements for antifungal response and guide the design of new antifungal compounds (Suvire et al., 2006).
Herbicidal Activity
Additionally, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to the compound , have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-5-9(12)6-13-11(8)14-7-10-3-2-4-15-10/h2-6H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWUNSYCLHHPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-furylmethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.